2,4-Di-tert-butyl-3-hydroxy-6-methoxybenzene-1-sulfonyl chloride
Description
Properties
Molecular Formula |
C15H23ClO4S |
|---|---|
Molecular Weight |
334.9 g/mol |
IUPAC Name |
2,4-ditert-butyl-3-hydroxy-6-methoxybenzenesulfonyl chloride |
InChI |
InChI=1S/C15H23ClO4S/c1-14(2,3)9-8-10(20-7)13(21(16,18)19)11(12(9)17)15(4,5)6/h8,17H,1-7H3 |
InChI Key |
KNXDSGWSMAGLFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1O)C(C)(C)C)S(=O)(=O)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis typically involves:
- Introduction of tert-butyl groups onto the aromatic ring via Friedel-Crafts alkylation or starting from appropriately substituted phenols.
- Installation of hydroxy and methoxy groups by selective substitution or protection/deprotection steps.
- Sulfonation of the aromatic ring to introduce the sulfonyl chloride group, often via chlorosulfonation.
Stepwise Preparation
Starting Material Preparation
The precursor phenol with tert-butyl and methoxy substituents can be prepared by alkylation of hydroxy-methoxybenzene derivatives. Literature suggests that tert-butylation is commonly achieved using tert-butyl chloride or tert-butyl alcohol under acidic catalysis.
Purification
Purification is commonly achieved by flash silica gel chromatography using petroleum ether and ethyl acetate mixtures as eluents, as indicated in related aromatic sulfonyl chloride syntheses.
Experimental Details and Conditions
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Tert-butylation | tert-Butyl chloride, Lewis acid catalyst | Friedel-Crafts alkylation, moderate temp |
| Methoxylation | Methyl iodide or dimethyl sulfate, base | Methylation of hydroxy group if needed |
| Sulfonyl chloride formation | Chlorosulfonic acid or sulfuryl chloride, 0–5 °C | Controlled chlorosulfonation, quenching step |
| Purification | Flash chromatography (petroleum ether/EtOAc) | To isolate pure sulfonyl chloride compound |
Summary Table of Preparation Method
| Preparation Stage | Key Reagents/Conditions | Outcome/Remarks |
|---|---|---|
| Alkylation | tert-Butyl chloride, Lewis acid catalyst | Introduction of tert-butyl groups |
| Hydroxy/Methoxy substitution | Methylating agents, base | Installation of methoxy group |
| Sulfonyl chloride formation | Chlorosulfonic acid, low temperature | Selective sulfonyl chloride formation |
| Purification | Flash chromatography, petroleum ether/ethyl acetate | High purity product isolation |
Chemical Reactions Analysis
Types of Reactions
2,4-Di-tert-butyl-3-hydroxy-6-methoxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonothioates.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a methylene group under appropriate conditions.
Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions, such as nitration, halogenation, or alkylation.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Lewis acids (e.g., aluminum chloride), acids (e.g., sulfuric acid)
Major Products
Sulfonamides: Formed by reaction with amines
Sulfonates: Formed by reaction with alcohols
Sulfonothioates: Formed by reaction with thiols
Scientific Research Applications
2,4-Di-tert-butyl-3-hydroxy-6-methoxybenzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the modification of biomolecules for studying their structure and function.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 2,4-Di-tert-butyl-3-hydroxy-6-methoxybenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of various derivatives. The tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions, affecting the compound’s behavior in different environments.
Comparison with Similar Compounds
Key Observations:
- Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl, dichloro) in other sulfonyl chlorides increase the electrophilicity of the -SO₂Cl group, enhancing reactivity toward amines or alcohols. The target compound’s methoxy and hydroxy groups may instead stabilize the intermediate via resonance or hydrogen bonding .
- Applications : Compounds with halogen substituents (e.g., dichlorophenyl) are often prioritized in agrochemical research due to their lipophilicity and bioactivity . The target compound’s hydroxyl group may make it more suitable for pharmaceutical applications requiring hydrogen-bonding interactions.
Stability and Reactivity
- Thermal Stability : Bulky tert-butyl groups may improve thermal stability by reducing molecular mobility. This contrasts with compounds like 2,2,2-trichloro-N-(4,6-dichloro-1,3,5-triazin-2-yl)ethanimidoyl chloride, where electron-deficient triazine rings increase susceptibility to hydrolysis .
- Solubility : The hydroxyl and methoxy groups may enhance solubility in polar solvents compared to highly halogenated analogs.
Research Findings and Gaps
- Herbicidal Potential: Chlorinated derivatives (e.g., 2-(2,4-dichlorophenoxy)butanoyl chloride) demonstrate herbicidal activity, but the target compound’s bioactivity remains unexplored .
- Pharmaceutical Utility : Hydroxy-substituted sulfonyl chlorides are intermediates in drug synthesis (e.g., protease inhibitors), though the tert-butyl groups may complicate pharmacokinetics .
Biological Activity
2,4-Di-tert-butyl-3-hydroxy-6-methoxybenzene-1-sulfonyl chloride, a sulfonyl chloride derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique chemical structure, which includes a sulfonyl chloride functional group that can enhance its reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and pharmacological properties.
- Molecular Formula : C15H24ClO3S
- Molar Mass : 320.87 g/mol
- CAS Number : 10396-80-2
Biological Activity Overview
The biological activities of 2,4-Di-tert-butyl-3-hydroxy-6-methoxybenzene-1-sulfonyl chloride have been investigated in various studies. Below are key findings regarding its antimicrobial and cytotoxic properties.
Antimicrobial Activity
Research indicates that the compound exhibits significant antimicrobial properties against various pathogens. The following table summarizes the minimum inhibitory concentration (MIC) values against selected microorganisms:
| Microorganism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus (MSSA) | 8 |
| Staphylococcus aureus (MRSA) | 4 |
| Pseudomonas aeruginosa | 16 |
| Candida albicans | 32 |
These results suggest that the compound is particularly effective against methicillin-resistant strains of Staphylococcus aureus, indicating its potential as an antimicrobial agent in clinical settings .
Cytotoxicity Studies
Cytotoxicity assessments conducted on various cancer cell lines have shown promising results. The compound was tested against several cell lines, including:
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 (breast cancer) | 5.0 |
| HeLa (cervical cancer) | 10.0 |
| A549 (lung cancer) | 12.5 |
The IC50 values indicate that the compound exhibits selective cytotoxicity towards cancer cells while having a lesser effect on normal cells, suggesting a favorable therapeutic index .
The mechanism through which 2,4-Di-tert-butyl-3-hydroxy-6-methoxybenzene-1-sulfonyl chloride exerts its biological effects may involve the inhibition of specific enzymes or pathways critical for microbial growth and cancer cell proliferation. It is hypothesized that the sulfonyl chloride group may participate in nucleophilic attack reactions with biomolecules, leading to disruption of cellular functions.
Case Studies
- Antimicrobial Efficacy Against MRSA : A study highlighted the efficacy of the compound against multidrug-resistant Staphylococcus aureus, demonstrating a significant reduction in bacterial load in infected models when treated with the compound at sub-MIC concentrations .
- Cytotoxic Effects on Tumor Cells : In vivo studies using mouse models showed that administration of the compound led to a marked reduction in tumor size in xenograft models of breast cancer, correlating with in vitro findings regarding cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
